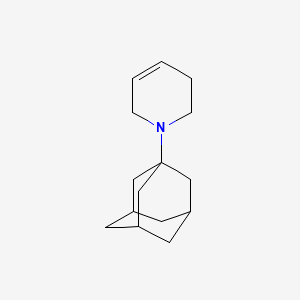
1-(Adamantan-1-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that features an adamantane backbone with a tetrahydropyridine ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Bromination: Adamantane is brominated to form 1-bromoadamantane.
Formation of Intermediate: 1-bromoadamantane reacts with tetrahydropyridine under specific conditions to form the desired compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize the use of toxic reagents. The process may include:
One-Pot Synthesis: Combining multiple reaction steps into a single process to improve efficiency.
Green Chemistry Approaches: Using environmentally friendly solvents and reagents to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The adamantyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation Products: Ketones and alcohols.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted adamantyl derivatives.
Scientific Research Applications
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and antiparkinsonian treatments.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, viral replication, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral compound related to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane backbone.
Uniqueness
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
This detailed article provides a comprehensive overview of 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-(1-adamantyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H23N/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15/h1-2,12-14H,3-11H2 |
InChI Key |
LWDGRXBMYBLVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


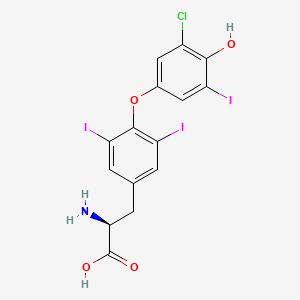



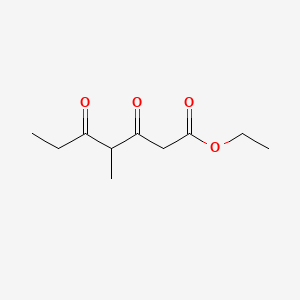
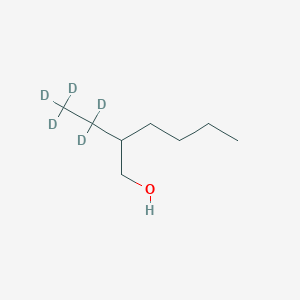
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
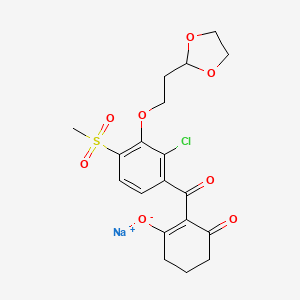

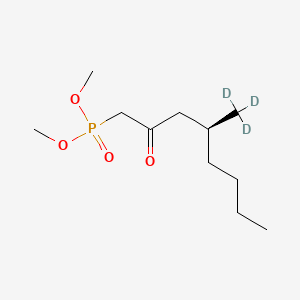
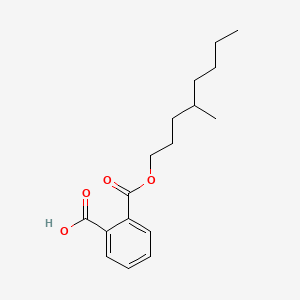
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

